Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate

Vue d'ensemble

Description

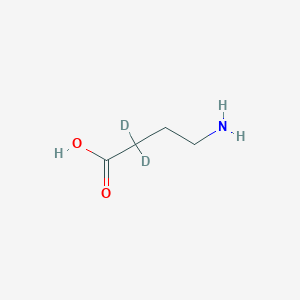

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 . It has an average mass of 230.304 Da and a monoisotopic mass of 230.163040 Da . This compound is also known as (S)-1-N-BOC-2-METHOXYMETHYLPIPERAZINE .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate has a molecular weight of 230.30 g/mol . It has a topological polar surface area of 50.8 Ų and a complexity of 238 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 4 .Applications De Recherche Scientifique

Antibacterial Research

This compound may serve as an intermediate in synthesizing novel organic compounds with antibacterial properties. Studies have shown that derivatives of piperazine exhibit activity against various bacterial strains, suggesting that “Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate” could be valuable in researching new antibacterial agents .

Organic Synthesis

In the field of organic chemistry, this compound is a useful intermediate for constructing complex molecules. It can lead to the creation of amides, sulphonamides, and Mannich bases, which are essential in various synthetic pathways .

Polymer Chemistry

The related compound “1-Boc-piperazine” is used in synthesizing poly(2-oxazoline) lipopolymers, indicating that “Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate” could also find applications in polymer chemistry, particularly in creating polymers with specific properties for industrial or research purposes .

DNA Gyrase Inhibition

Monosubstituted piperazines, which can be derived from “Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate”, are used in the synthesis of indazole DNA gyrase inhibitors. These inhibitors are crucial in developing treatments for bacterial infections and cancer research .

Natural Product Synthesis

While not directly related to “Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate”, the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate shows that tert-butyl protected intermediates are valuable in synthesizing precursors to biologically active natural products. This suggests potential applications in natural product synthesis and drug discovery .

Safety and Hazards

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Mode of Action

It’s known that piperazine derivatives can undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Piperazine derivatives are known to be involved in the synthesis of many bioactive molecules and drug substances . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.

Result of Action

Given its potential involvement in the synthesis of bioactive molecules and drug substances , it’s plausible that the compound could have significant effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOJNXXZXCRBCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)

![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)

![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)